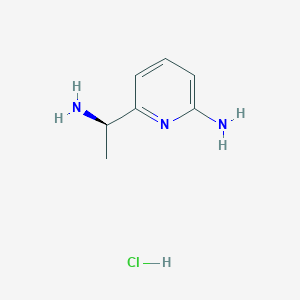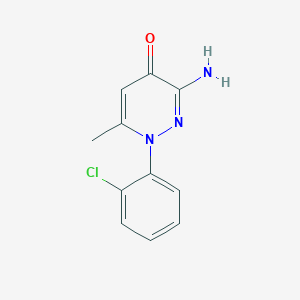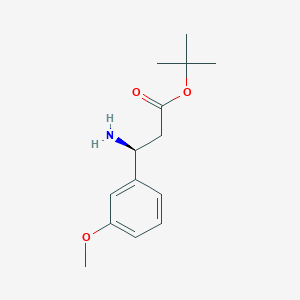![molecular formula C7H14ClNO3 B13900732 [(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride](/img/structure/B13900732.png)
[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride is a chemical compound that belongs to the class of organic compounds known as tetrahydropyrans. These compounds are characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The specific configuration of this compound, with the (3R,4S) stereochemistry, indicates the spatial arrangement of the atoms in the molecule. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a leaving group on the tetrahydropyran ring.
Acetylation: The resulting amine can be acetylated using acetic anhydride or acetyl chloride to form the acetate ester.
Formation of the Hydrochloride Salt: Finally, the acetate ester can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.
化学反应分析
Types of Reactions
[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium azide (NaN₃) or halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. The pathways involved typically include binding to the active site of the enzyme, leading to changes in enzyme activity and subsequent effects on metabolic processes.
相似化合物的比较
Similar Compounds
- **[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate
- **[(3R,4S)-4-aminotetrahydropyran-3-yl] chloride
- **[(3R,4S)-4-aminotetrahydropyran-3-yl] bromide
Uniqueness
[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and an acetate ester. This combination of functional groups and stereochemistry imparts unique chemical properties, making it valuable for various research applications.
属性
分子式 |
C7H14ClNO3 |
|---|---|
分子量 |
195.64 g/mol |
IUPAC 名称 |
[(3R,4S)-4-aminooxan-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5(9)11-7-4-10-3-2-6(7)8;/h6-7H,2-4,8H2,1H3;1H/t6-,7-;/m0./s1 |
InChI 键 |
DUXKXPJLFGXTQS-LEUCUCNGSA-N |
手性 SMILES |
CC(=O)O[C@H]1COCC[C@@H]1N.Cl |
规范 SMILES |
CC(=O)OC1COCCC1N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


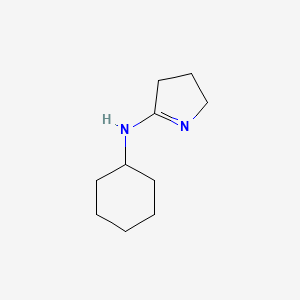
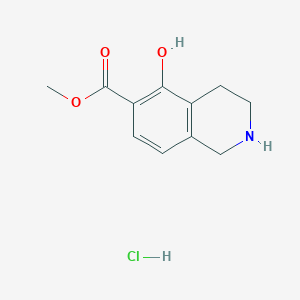
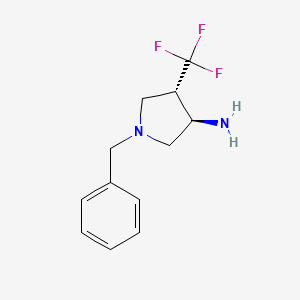
![1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one](/img/structure/B13900674.png)
![6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine](/img/structure/B13900678.png)
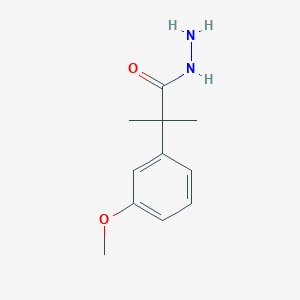
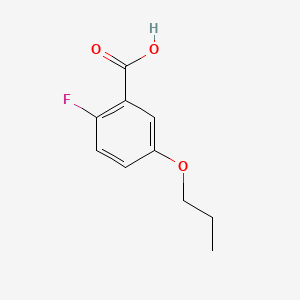
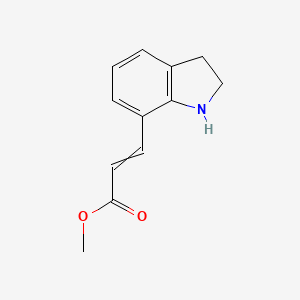
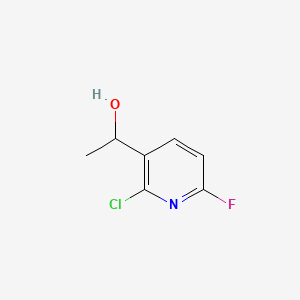
![2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13900705.png)
![3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13900706.png)
